molecular formula C22H27ClN2O5S B3498601 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B3498601
M. Wt: 467.0 g/mol
InChI Key: JHZXXOMPYDPOPI-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound It is characterized by its complex structure, which includes a chloro-substituted phenoxy group, a cyclohexylsulfamoyl group, and a methoxyphenylmethyl acetamide moiety

Properties

IUPAC Name

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O5S/c1-29-18-9-7-16(8-10-18)14-24-22(26)15-30-21-12-11-19(13-20(21)23)31(27,28)25-17-5-3-2-4-6-17/h7-13,17,25H,2-6,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZXXOMPYDPOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of a phenol derivative to introduce the chloro group.

    Sulfamoylation: The chloro-substituted phenol is then reacted with a cyclohexylsulfamoyl chloride under basic conditions to form the cyclohexylsulfamoyl phenoxy intermediate.

    Acetamide Formation: The final step involves the reaction of the intermediate with 4-methoxybenzylamine and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chloro-substituted aniline structure.

    Cyclohexylsulfamoyl derivatives: Compounds with similar sulfamoyl groups attached to different aromatic rings.

Uniqueness

2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-[(4-methoxyphenyl)methyl]acetamide

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